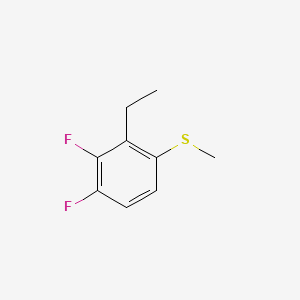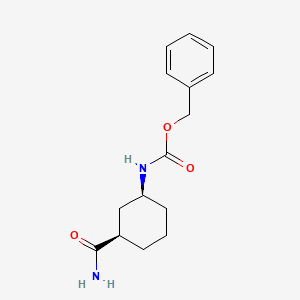
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is a chemical compound with a unique structure that includes a benzyl group, a carbamoyl group, and a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate typically involves the protection of amino groups using benzyl carbamates. The process includes the reaction of benzyl chloroformate with the appropriate amine under controlled conditions. The reaction conditions often involve the use of bases such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amino acids and peptides during synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl ((1S,3R)-3-aminocyclohexyl)carbamate
- Benzyl ((1S,3R)-3-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl ((1S,3R)-3-(dimethylsulfamoylmethyl)cyclopentyl)carbamate
Uniqueness
Benzyl ((1S,3R)-3-carbamoylcyclohexyl)carbamate is unique due to its specific structural features, such as the presence of both a benzyl group and a carbamoyl group attached to a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C15H20N2O3 |
|---|---|
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
benzyl N-[(1S,3R)-3-carbamoylcyclohexyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c16-14(18)12-7-4-8-13(9-12)17-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H2,16,18)(H,17,19)/t12-,13+/m1/s1 |
Clé InChI |
NPABYTUPAVMMGE-OLZOCXBDSA-N |
SMILES isomérique |
C1C[C@H](C[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)N |
SMILES canonique |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


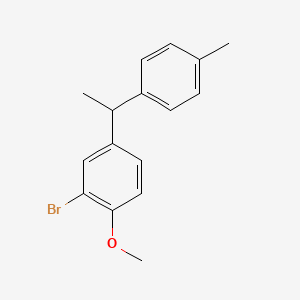
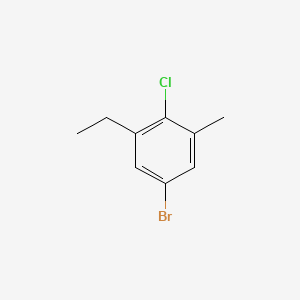
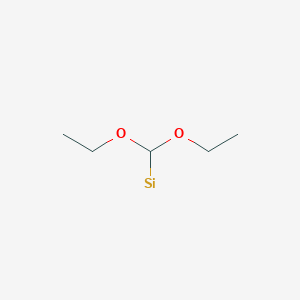
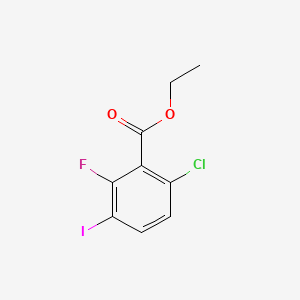
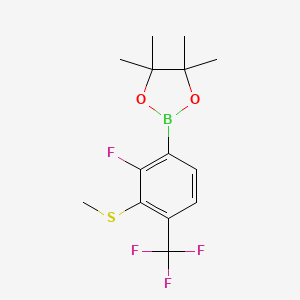

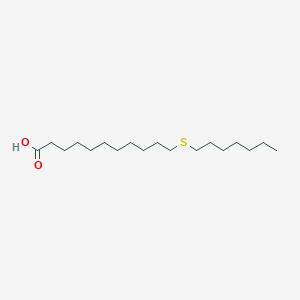

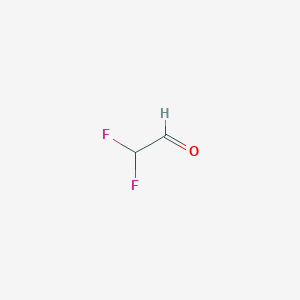
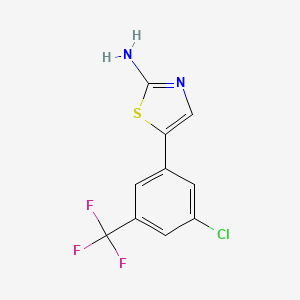
![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)
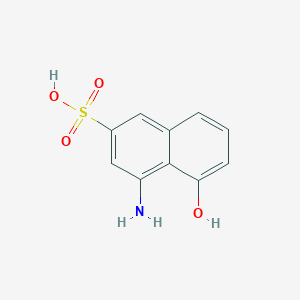
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
